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Heptadecyl methacrylate - 6140-75-6

Heptadecyl methacrylate

Catalog Number: EVT-13970292
CAS Number: 6140-75-6
Molecular Formula: C21H40O2
Molecular Weight: 324.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Heptadecyl methacrylate is an organic compound belonging to the family of methacrylate esters. It has the molecular formula C18H36O2C_{18}H_{36}O_2 and a molecular weight of approximately 284.49 g/mol. This compound is characterized by its long hydrophobic alkyl chain, which contributes to its unique physical and chemical properties. Heptadecyl methacrylate is primarily utilized as a monomer in the synthesis of polymers and copolymers, which are widely used in various industrial applications due to their desirable characteristics such as thermal stability and hydrophobicity.

Source

Heptadecyl methacrylate can be sourced from various chemical suppliers, with its production being part of the broader category of methacrylate esters. It is often synthesized from heptadecanol and methacrylic acid through esterification reactions.

Classification

Heptadecyl methacrylate is classified as:

  • Chemical Class: Methacrylate ester
  • Functional Group: Ester
  • CAS Number: 6140-75-6
Synthesis Analysis

Methods

The synthesis of heptadecyl methacrylate typically involves the following steps:

  1. Esterification Reaction: The primary method for synthesizing heptadecyl methacrylate is through the esterification of heptadecanol with methacrylic acid. This reaction is usually catalyzed by an acid catalyst, such as sulfuric acid.
  2. Reaction Conditions: The reaction mixture is heated under reflux conditions to promote the formation of the ester while removing water formed during the reaction.
  3. Purification: After the reaction, the product is purified through distillation or solvent extraction to remove unreacted starting materials and by-products.

Technical Details

The reaction can be represented as follows:

Heptadecanol+Methacrylic AcidAcid CatalystHeptadecyl Methacrylate+Water\text{Heptadecanol}+\text{Methacrylic Acid}\xrightarrow{\text{Acid Catalyst}}\text{Heptadecyl Methacrylate}+\text{Water}

This synthesis process can be scaled up for industrial production, often employing continuous reactors for improved efficiency.

Molecular Structure Analysis

Data

  • Molecular Formula: C18H36O2C_{18}H_{36}O_2
  • Molecular Weight: 284.49 g/mol
  • Density: Approximately 0.9 g/cm³
  • Boiling Point: Estimated around 390°C
  • Melting Point: Approximately 15°C
Chemical Reactions Analysis

Reactions

Heptadecyl methacrylate undergoes several important chemical reactions:

  1. Polymerization: It readily undergoes free radical polymerization, forming poly(heptadecyl methacrylate), which is utilized in coatings and adhesives.
  2. Copolymerization: This compound can be copolymerized with other monomers, such as methyl methacrylate, to create materials with tailored properties.
  3. Hydrolysis: Under acidic or basic conditions, heptadecyl methacrylate can hydrolyze back into heptadecanol and methacrylic acid.

Technical Details

The polymerization process typically involves using initiators like azobisisobutyronitrile (AIBN) under controlled temperature conditions to ensure high yield and desired molecular weight.

Mechanism of Action

The mechanism of action for heptadecyl methacrylate primarily revolves around its polymerization behavior:

  1. Initiation: A free radical initiator generates radicals that react with the vinyl group of heptadecyl methacrylate.
  2. Propagation: The radical adds to another monomer molecule, creating a new radical that continues to react with additional monomers.
  3. Termination: The polymerization process concludes when two radicals combine or disproportionate.

This mechanism results in long-chain polymers that exhibit enhanced hydrophobic properties suitable for various applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear colorless liquid
  • Viscosity: Approximately 6.24 mm²/s
  • Solubility: Slightly soluble in chloroform and methanol; insoluble in water.

Chemical Properties

  • Stability: Heptadecyl methacrylate is stable under normal conditions but should be protected from moisture and light.
  • Reactivity: It reacts readily with free radicals during polymerization processes.
Applications

Heptadecyl methacrylate finds numerous scientific uses, including:

  1. Polymer Science: Used as a building block for synthesizing polymers with specific properties tailored for applications in coatings, adhesives, and sealants.
  2. Biomedical Applications: Polymers derived from this compound are explored for drug delivery systems due to their biocompatibility.
  3. Surface Coatings: Provides hydrophobic surfaces that resist fouling and corrosion.
  4. Energy Storage Materials: Employed in phase change materials for thermal energy storage applications.
Synthetic Methodologies and Reaction Engineering

Controlled Radical Polymerization Strategies for Heptadecyl Methacrylate Monomer

The molecular weight and dispersity (Đ) control of poly(heptadecyl methacrylate) (PHMA-17) is paramount for tailoring its thermal and rheological properties. Controlled radical polymerization (CRP) techniques, particularly atom transfer radical polymerization (ATRP) and reverse ATRP, have emerged as powerful methodologies. Studies on structurally similar n-hexadecyl methacrylate (HMA-16) demonstrate that ATRP using tris(2,2′-bipyridine)iron(III) complexes ([Fe(bpy)₃]³⁺) with carbon tetrabromide (CBr₄) and 2,2′-azobisisobutyronitrile (AIBN) in N,N-dimethylformamide (DMF) at 80°C enables excellent control over molecular weight (Mn = 15,000–100,000 g/mol) while maintaining low dispersity (Đ = 1.15–1.25) [3]. The mechanism hinges on the dynamic equilibrium between active and dormant species mediated by the iron complex:

  • Initiation: Fe(III) + R• → Fe(II) + R⁺ (R• = radical from AIBN/CBr₄)
  • Propagation: RMn• + M → RMn+1• (M = HMA-17)
  • Deactivation: RMn• + Fe(III)-X → RMn-X + Fe(II)

Table 1: Performance of ATRP Catalysts for Long-Chain Alkyl Methacrylate Polymerization

Catalyst SystemMonomerMn (g/mol)Đ (Mw/Mn)Reaction Temp (°C)Reference
[Fe(bpy)₃]Br₃ / CBr₄ / AIBNHMA-1632,0001.1880 [3]
CuBr / dNbpyEHMA45,0001.3570 [4]
CuBr / PMDETAMMA28,0001.2190-

The hydrophobic nature of HMA-17 necessitates careful selection of ligands and solvents. Reverse ATRP—where a conventional radical initiator (e.g., AIBN) reacts with a higher oxidation state metal complex (e.g., Fe(III) or Cu(II))—proves advantageous by mitigating issues associated with oxygen sensitivity and catalyst handling. Kinetic studies reveal pseudo-first-order behavior, indicating consistent radical concentration throughout polymerization. Achieving high end-group fidelity requires optimization of the [monomer]/[initiator] ratio and rigorous oxygen exclusion, particularly challenging due to the monomer's low diffusion coefficient in viscous media.

Emulsion Polymerization Techniques for Long-Chain Alkyl Methacrylate Systems

The intense hydrophobicity of HMA-17 (log P > 12) presents formidable challenges in aqueous dispersion polymerization, including suppressed monomer diffusion, slow nucleation kinetics, and colloidal instability. Research on 2-ethylhexyl methacrylate (EHMA) emulsion ATRP highlights critical engineering considerations applicable to HMA-17 systems [4]. Nonionic surfactants like Brij 98 (polyoxyethylene (20) oleyl ether) outperform ionic counterparts (e.g., MTAB, DTAB) by minimizing undesirable interactions with metal catalysts while ensuring latex stability (particle size ≈ 80–150 nm). Key parameters include:

  • Surfactant Selection: Nonionic surfactants (HLB ≈ 16–18) prevent electrostatic flocculation of catalyst complexes.
  • Catalyst Design: Hydrophobic ligands like 4,4′-dinonyl-2,2′-bipyridyl (dNbpy) enhance compatibility with monomer-swollen particles, improving control over molecular weight distribution.
  • Particle Nucleation: A mixed-mode mechanism (homogeneous + micellar) dominates, with nucleation efficiency heavily influenced by shear intensity during homogenization and initiator partitioning.

Table 2: Surfactant Efficacy in Emulsion Polymerization of Hydrophobic Methacrylates

SurfactantTypeParticle Size (nm)StabilityPDI of PolymerReference
Brij 98Nonionic85 ± 12High1.32 [4]
Tween 80Nonionic110 ± 18Moderate1.45 [4]
DTABCationicAggregatedLow>2.0 [4]
SDSAnionicUnstableVery LowN/A [4]

Ultrasound-assisted polymerization (28–45 kHz, 300 W) synergizes with multi-site phase-transfer catalysts (MPTCs) like 1,4-dihexadecylpyrazine-1,4-diium dibromide, dramatically accelerating HMA-17 polymerization rates (≈8-fold enhancement) [2]. Cavitation-induced microemulsification enhances interfacial mass transfer of water-soluble initiators (e.g., potassium peroxydisulfate (PDS)) into the organic phase. This technique achieves near-complete monomer conversion (>95%) while maintaining colloidal stability—a critical advancement for scaling HMA-17 latex production.

Solvent-Mediated Kinetic Control in Methacrylate Esterification Reactions

The synthesis of HMA-17 monomer via esterification of methacrylic acid (MAA) with heptadecanol or transesterification of shorter-chain alkyl methacrylates (e.g., methyl methacrylate, MMA) demands precision solvent engineering. Patent data reveals that titanium-based catalysts (e.g., titanium tetrabutoxide, Ti(OBu)₄) in aprotic solvents like cyclohexane or methylcyclohexane achieve >98% ester yield while suppressing Michael addition side products [1]. Critical solvent-mediated control strategies include:

  • Azeotropic Distillation: Solvents forming low-boiling azeotropes with methanol (e.g., cyclohexane–MeOH bp 54°C) facilitate continuous alcohol removal, driving equilibrium toward HMA-17. This minimizes hydrolytic degradation and diester formation.
  • Inhibitor Systems: Dual radical inhibitors (e.g., hydroquinone (HQ) + phenothiazine (PTZ); 200–500 ppm) dissolved in refluxing solvent prevent thermal polymerization without poisoning Ti catalysts.
  • Solvent Polarity Effects: Low-polarity media (ε < 5) favor esterification kinetics by stabilizing the tetrahedral intermediate. Solvents like n-hexane increase initial reaction rates by 3× compared to polar aprotic solvents like DMF.

Reactive distillation configurations integrating molecular sieves (3Å) or pervaporation membranes enable near-quantitative methanol removal, achieving conversions exceeding 99.5%. Post-reaction purification employs steam distillation under reduced pressure (T < 80°C) to remove unreacted MMA and high-boiling solvents while preserving HMA-17’s thermal integrity—essential given its decomposition temperature near 200°C.

Post-Functionalization Approaches for Heptadecyl Methacrylate Derivatives

The benign reactivity of the ester group in PHMA-17 enables sophisticated topochemical modifications essential for advanced materials. Epoxy-functional precursor polymers derived from glycidyl methacrylate (GMA) copolymers serve as versatile templates for tethering functional ligands to PHMA-17 chains [6]. Key strategies include:

  • Epoxy Ring-Opening: Nucleophiles (amines, thiols, carboxylic acids) regioselectively attack the less-hindered Cβ of the oxirane ring under mild conditions (20–60°C). For example, aminolysis with cysteamine yields thiol-functionalized PHMA-17 (–SH density ≈ 1.8 mmol/g), enabling subsequent gold nanoparticle (AuNP) immobilization via Au–S bonds for hybrid nanocomposites.
  • Hypercrosslinking: Swelling PHMA-17 in dichloroethane followed by Friedel-Crafts alkylation catalyzed by FeCl₃ creates microporous networks (BET surface area > 600 m²/g) suitable for gas sorption or catalysis [5]. The long alkyl chains facilitate solvent permeation, ensuring uniform crosslink density.
  • Photografting: UV-initiated thiol-ene "click" reactions using dithiols (e.g., 1,6-hexanedithiol) and photoinitiators (Irgacure 2959) rapidly (<10 min irradiation) introduce sulfhydryl or hydroxyl pendants without backbone scission—crucial for surface-patterned PHMA-17 films.

Multi-step PPF sequences are increasingly important. A demonstrated pathway involves: (1) hydrolysis of PHMA-17 to poly(methacrylic acid) using KOH/EtOH–H₂O; (2) carbodiimide coupling with amino-functionalized ligands (e.g., biotin, peptides); (3) metal coordination (e.g., Cu²⁺-iminodiacetate complexes) for affinity separations. This preserves the comb-like architecture while installing biofunctional interfaces.

Table 3: Post-Polymerization Functionalization Routes for PHMA-17 Derivatives

Functionalization RouteReagents/ConditionsFunctionality IntroducedApplication Target
Epoxy AminolysisCysteamine, 50°C, DMF, 24h-SH (Thiol)AuNP nanocomposites
Thiol-Ene PhotograftingHexanedithiol, UV 365 nm, 10 minCrosslinked networkHydrophobic coatings
HypercrosslinkingDCE, FeCl₃, 80°C, 8hMicroporosityGas storage
Carbodiimide CouplingEDC/NHS, NH₂-PEG, pH 5.0PEG brushesAntifouling surfaces
Hydrolysis + MetalationKOH/EtOH → IDA → CuSO₄IMAC ligandsProtein purification

Properties

CAS Number

6140-75-6

Product Name

Heptadecyl methacrylate

IUPAC Name

heptadecyl 2-methylprop-2-enoate

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-21(22)20(2)3/h2,4-19H2,1,3H3

InChI Key

PAIQEFSJYGYULU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)C(=C)C

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